Fluorine Position: LogP and Polar Surface Area Comparison
The target compound 4-fluoro-2-phenyl-1,3-benzothiazole (CAS 1629-92-1) has the fluorine substituent located at the 4-position of the benzothiazole phenyl ring, which distinguishes it from its regioisomer 2-(4-fluorophenyl)-1,3-benzothiazole (CAS 1629-26-1) where fluorine resides at the 4′-position of the pendant phenyl group. Computational physicochemical property predictions indicate that 2-(4-fluorophenyl)-1,3-benzothiazole exhibits an XLogP3 value of 4.40 and a topological polar surface area of 41.10 Ų . These calculated values serve as class-level reference points for the 4-fluoro regioisomer; however, the distinct substitution pattern of CAS 1629-92-1 is expected to produce measurably different lipophilicity and electronic distribution parameters that affect membrane permeability and target binding.
| Evidence Dimension | Calculated partition coefficient (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | CAS 1629-92-1: Data not directly reported in open literature; class-level inference based on regioisomer properties |
| Comparator Or Baseline | 2-(4-Fluorophenyl)-1,3-benzothiazole (CAS 1629-26-1): XLogP3 = 4.40, TPSA = 41.10 Ų |
| Quantified Difference | Regioisomeric difference in substitution position alters hydrogen bond acceptor count and electronic distribution; direct quantitative difference not established |
| Conditions | Computational prediction using XLogP3 algorithm; no experimental logP data available for direct comparison |
Why This Matters
Differences in lipophilicity (logP) and polar surface area directly impact compound handling, solubility, and membrane permeability in biological assays, making regioisomer substitution experimentally consequential.
